potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
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Overview
Description
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of a bromine atom and a potassium salt, is of interest in both chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Acetylation: The brominated intermediate is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the acetate group.
Neutralization: The resulting acid is neutralized with potassium hydroxide to yield the potassium salt form of the compound.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Dehalogenated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole-based molecules.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Signal Transduction: May interact with biological receptors involved in signal transduction pathways.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly in oncology and neurology.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the indole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The acetate group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- Potassium 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate
- Potassium 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate
- Potassium 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate
Comparison:
- Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine, being larger and more polarizable than chlorine or fluorine, can form stronger interactions with certain enzymes or receptors.
- Potassium 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate and Potassium 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate may have different reactivity profiles and biological activities due to the different halogen atoms.
- Potassium 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate would be expected to have even larger and more polarizable interactions compared to the bromine derivative, potentially leading to different biological effects.
Properties
CAS No. |
2408975-45-9 |
---|---|
Molecular Formula |
C10H9BrKNO2 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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